4-Chloro-3-nitrobenzoic acid chemical properties
4-Chloro-3-nitrobenzoic acid chemical properties
An In-depth Technical Guide on the Core Chemical Properties of 4-Chloro-3-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-nitrobenzoic acid is a substituted aromatic carboxylic acid that serves as a vital building block in organic synthesis. Its unique structural features, comprising a chlorine atom, a nitro group, and a carboxylic acid moiety on a benzene (B151609) ring, impart a versatile reactivity profile. This makes it a valuable intermediate in the production of a wide range of commercially significant compounds, including pharmaceuticals, dyes, and fungicides.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Chloro-3-nitrobenzoic acid, detailed experimental protocols for its synthesis, and its applications in various fields of chemical research and development.
Chemical and Physical Properties
4-Chloro-3-nitrobenzoic acid is a light yellow to cream-colored crystalline powder.[3][4] The presence of the electron-withdrawing nitro and chloro groups, along with the carboxylic acid group, significantly influences its chemical and physical characteristics.
Table 1: Physical and Chemical Properties of 4-Chloro-3-nitrobenzoic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄ClNO₄ | [1][3][5][6][7][8][9] |
| Molecular Weight | 201.56 g/mol | [1][5][8][10] |
| CAS Number | 96-99-1 | [1][5][6][8][11] |
| Appearance | White to light yellow crystalline powder | [3][9] |
| Melting Point | 180-183 °C | [4][9][12][13] |
| Boiling Point | 371.6 ± 27.0 °C (Predicted) | [4][12][13] |
| Density | ~1.64 g/cm³ | [9][12][14] |
| pKa | 3.35 ± 0.10 (Predicted) | [3][4] |
| Solubility | Insoluble in water; Sparingly soluble in acetone (B3395972) and ethanol. | [9][11] |
Experimental Protocols
The most common method for the synthesis of 4-Chloro-3-nitrobenzoic acid is the electrophilic aromatic substitution (nitration) of 4-chlorobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid.[5]
Synthesis of 4-Chloro-3-nitrobenzoic Acid via Nitration of 4-Chlorobenzoic Acid
This protocol describes a common laboratory-scale synthesis.
Materials:
-
4-chlorobenzoic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Crushed ice
-
Water
Procedure:
-
Suspend 78.25 g of 4-chlorobenzoic acid in 400 ml of 1,2-dichloroethane in a suitable reaction vessel.
-
With stirring, add 99.0 g of a mixed acid solution (containing 35.2% nitric acid and 64.2% sulfuric acid) dropwise over 3 hours, maintaining the temperature at 40°C.[15]
-
After the addition is complete, continue stirring the mixture for an additional 2 hours at 40°C.[15]
-
Pour the reaction mixture onto 300 ml of crushed ice and water.[15]
-
Distill off the 1,2-dichloroethane.
-
Filter the remaining aqueous suspension to collect the solid product.[15]
-
Wash the product with water and dry it at 90°C.[15]
This procedure typically yields a high purity product with a melting point of 182.9° to 184.0°C.[15]
Caption: A flowchart illustrating the key steps in the synthesis of 4-Chloro-3-nitrobenzoic acid.
Applications in Drug Development and Organic Synthesis
4-Chloro-3-nitrobenzoic acid is a versatile intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and dye industries.[1][2] Its functional groups can be selectively manipulated to introduce further complexity, making it a valuable precursor for active pharmaceutical ingredients (APIs).
The compound's utility stems from the distinct reactivity of its substituents. The carboxylic acid can be converted to esters, amides, or acid chlorides. The nitro group can be readily reduced to an amine, which is a common step in the synthesis of heterocyclic compounds and other complex molecules. The chlorine atom can undergo nucleophilic substitution, although this is less facile due to the deactivating effect of the other groups.
Caption: The role of 4-Chloro-3-nitrobenzoic acid as a versatile intermediate in chemical synthesis.
Safety and Handling
4-Chloro-3-nitrobenzoic acid is an irritant to the skin, eyes, and respiratory system.[6][8][13][16] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[16][17] Work should be conducted in a well-ventilated area, such as a fume hood.[9][16] In case of contact, flush the affected area with plenty of water.[6][16] For detailed safety information, refer to the Safety Data Sheet (SDS).[6][13][16][17]
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